molecular formula C41H54N4O6 B15194133 (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2(R)-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide CAS No. 132619-58-0

(5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2(R)-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide

Cat. No.: B15194133
CAS No.: 132619-58-0
M. Wt: 698.9 g/mol
InChI Key: INMQYOIMKNCOOR-KXUOSNPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including amide, hydroxyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide typically involves multi-step organic reactions. The process begins with the protection of amino acids using t-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions. The key steps include:

    Protection of Amino Acids: The amino acids are protected using Boc groups.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to streamline the process. These machines can handle the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Electrophiles such as bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may serve as a model peptide for studying protein interactions and enzyme-substrate relationships.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl groups may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (5(S)-Amino-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide
  • (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-alanyl-L-phenylalaninamide

Uniqueness

The uniqueness of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

132619-58-0

Molecular Formula

C41H54N4O6

Molecular Weight

698.9 g/mol

IUPAC Name

tert-butyl N-[(E,2S,3S,5R)-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate

InChI

InChI=1S/C41H54N4O6/c1-28(2)24-35(39(49)43-34(37(42)47)26-31-20-13-8-14-21-31)44-38(48)32(23-15-22-29-16-9-6-10-17-29)27-36(46)33(25-30-18-11-7-12-19-30)45-40(50)51-41(3,4)5/h6-22,28,32-36,46H,23-27H2,1-5H3,(H2,42,47)(H,43,49)(H,44,48)(H,45,50)/b22-15+/t32-,33+,34+,35+,36+/m1/s1

InChI Key

INMQYOIMKNCOOR-KXUOSNPDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C/C=C/C2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC=CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.